2,6-Diphenylpyridine N-oxide
Overview
Description
2,6-Diphenylpyridine N-oxide is a chemical compound used as a tridentate [C∧N∧C] dianionic ligand in organogold (III) chemistry . It readily adds an electron from alkali metals in THF to give a radical anion which is a powerful reducing agent .
Synthesis Analysis
The synthesis of 2,6-diphenylpyridine derivatives involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C . Another method involves the catalyst-free oxidation of various pyridine derivatives and tertiary amines to their corresponding N-oxides with 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane .Molecular Structure Analysis
The molecular formula of this compound is C17H13NO . The structure of pyridine N-oxide derivatives can be influenced by the nature of the substituent on the pyridine ring . Electron density distribution analysis shows that the bonding σ(N → O) natural bond orbital (NBO) in PyO can be described in terms of two directed valence natural hybrid orbitals (NHO) h(N) = sp 2.26 and h(O) = sp 3.4 on atoms N and O, respectively, with corresponding polarization coefficients .Chemical Reactions Analysis
2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring free-radical photopolymerization progress . They have also been used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Diphenylpyridine are as follows: Density: 1.1±0.1 g/cm 3, Boiling Point: 397.0±0.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.8 mmHg at 25°C, Enthalpy of Vaporization: 62.2±3.0 kJ/mol, Flash Point: 166.4±12.0 °C, Index of Refraction: 1.606, Molar Refractivity: 73.5±0.3 cm 3 .Scientific Research Applications
Complex Formation and Characterization
2,6-Diphenylpyridine N-oxide demonstrates significant potential in the formation of complexes with metals. For example, it is involved in the synthesis of a tridentate platinum complex, binding to the metal via a C∧N∧C donor set. This complex and its derivatives have been characterized, including X-ray analysis of one derivative (Cave, Alcock, & Rourke, 1999). Additionally, it forms complexes with Pt(II) and Pd(II) as a twofold-deprotonated, terdentate ligand, and as a mono-deprotonated, bidentate ligand, leading to cis-bis-complexes with unique chirality (Cornioley-Deuschel, Ward, & Zelewsky, 1988).
Fluorescence and Sensing Applications
This compound is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells (Zhang et al., 2017). Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators (Topa, Petko, Galek, & Ortyl, 2020).
Electroluminescent Device Application
A 2,6-Diphenylpyridine-based compound has been synthesized for use in electroluminescent devices. Exhibiting fluorescence in the blue-green region, this compound shows promise for organic light-emitting diodes (OLEDs) with good performance characteristics, including low turn-on voltage and high brightness (Zuo et al., 2008).
Grignard Reaction Applications
Grignard reactions involving this compound have shown to produce 2-methyl and 2,6-dimethyl derivatives with good yields. This is significant in the context of synthetic organic chemistry, particularly in modifying pyridine derivatives (Binns & Suschitzky, 1971).
Mechanism of Action
Biochemical Pathways
2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .
Result of Action
The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .
Action Environment
The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The dual application of selected 2,6-diphenylpyridine derivatives is proposed: (a) as fluorescent sensors for monitoring the free-radical photopolymerization progress, and (b) as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .
Properties
IUPAC Name |
1-oxido-2,6-diphenylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGULBXCFSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508149 | |
Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78500-88-6 | |
Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.